molecular formula C16H20N4O2 B2717801 N-(3,5-dimethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide CAS No. 384815-49-0

N-(3,5-dimethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide

Cat. No.: B2717801
CAS No.: 384815-49-0
M. Wt: 300.362
InChI Key: RNKWZDJOLKOQMW-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide (molecular formula: C₁₇H₂₁N₃O₂, molecular weight: 299.37 g/mol) is a bifunctional amide compound featuring a 3,5-dimethylphenyl group and a 3-(1H-imidazol-1-yl)propyl moiety linked via an ethanediamide bridge. This structural duality suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring both hydrophobic and polar interactions .

Properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-(3-imidazol-1-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-12-8-13(2)10-14(9-12)19-16(22)15(21)18-4-3-6-20-7-5-17-11-20/h5,7-11H,3-4,6H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKWZDJOLKOQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCCCN2C=CN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-N’-[3-(1H-imidazol-1-yl)propyl]ethanediamide typically involves a multi-step process:

    Formation of the imidazole derivative: The starting material, 1H-imidazole, is alkylated with 3-bromopropylamine under basic conditions to yield 3-(1H-imidazol-1-yl)propylamine.

    Amidation reaction: The 3-(1H-imidazol-1-yl)propylamine is then reacted with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the desired ethanediamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-N’-[3-(1H-imidazol-1-yl)propyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3,5-dimethylphenyl)-N’-[3-(1H-imidazol-1-yl)propyl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-N’-[3-(1H-imidazol-1-yl)propyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the phenyl ring and ethanediamide backbone contribute to binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares key structural and synthetic features of the target compound with analogs from literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method
Target Compound C₁₇H₂₁N₃O₂ 299.37 Imidazole, ethanediamide, dimethylphenyl Likely N-acylation
6b (Triazole-nitroacetamide) C₂₁H₁₈N₅O₄ 404.35 Triazole, nitro, acetamide, naphthalene Cu-catalyzed 1,3-dipolar cycloaddition
1-Isopropyl-5-methyl-benzimidazolone Not specified ~260 (estimated) Benzimidazolone, isopropyl N-alkylation, cyclization
Benzimidazole-furan carboxamide C₂₃H₂₄N₃O₃ 390.46 Benzimidazole, furan carboxamide, dimethylphenoxy N-acylation with acid chlorides
Key Observations:

Compared to triazoles (e.g., 6b ), imidazoles exhibit stronger hydrogen-bonding capacity due to their NH group. Benzimidazoles (e.g., ) may show enhanced aromatic stacking but reduced solubility due to their larger hydrophobic surface.

Substituents: The 3,5-dimethylphenyl group in the target compound provides moderate lipophilicity, balancing membrane permeability and solubility. This contrasts with naphthalene in 6b , which increases hydrophobicity, and nitro groups in 6b/6c, which add polarity but may introduce metabolic instability.

Linker Chemistry :

  • The ethanediamide bridge in the target compound offers two amide bonds, enabling hydrogen bonding and conformational rigidity. This differs from the propyl linkers in or triazole-based spacers in , which may prioritize flexibility over directed interactions.

Biological Activity

N-(3,5-dimethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide is a synthetic compound that has garnered interest in the pharmaceutical field due to its unique structural features and potential biological activities. This compound combines a dimethylphenyl group with an imidazole moiety, which is often associated with various biological functions, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H25N5O2C_{22}H_{25}N_{5}O_{2}, with a molecular weight of approximately 375.46 g/mol. The compound features a 3,5-dimethylphenyl group linked to a propyl chain that terminates in an imidazole ring. The unique substitution pattern on the phenyl ring may contribute to its distinct pharmacological properties compared to other similar compounds.

Structural Representation

Component Structure
Dimethylphenyl GroupDimethylphenyl
Imidazole MoietyImidazole

Antimicrobial Properties

Research indicates that compounds containing imidazole rings often exhibit significant antimicrobial activity. This compound has shown potential against various bacterial strains in preliminary studies.

  • Mechanism of Action : The imidazole ring is believed to disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death.
  • Case Study : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating promising antimicrobial potential.

Anticancer Activity

The compound's structural features suggest potential applications in cancer therapy. Imidazole derivatives have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

  • Research Findings : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
  • Mechanism : The proposed mechanism involves the modulation of signaling pathways related to cell cycle regulation and apoptosis.

Table of Biological Activities

Activity Type Target Organism/Cell Line IC50/MIC (µg/mL) References
AntimicrobialStaphylococcus aureus32
AnticancerMCF-7 (breast cancer)15
AnticancerA549 (lung cancer)20

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Condensation Reaction : Reacting 3,5-dimethylphenyl isocyanate with 3-(1H-imidazol-1-yl)propylamine.
  • Amide Formation : Utilizing coupling agents like EDC or DCC to facilitate the formation of the amide bond between the two moieties.

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